Molecular Weight and LogP vs. Unsubstituted Analog
Compared to the unsubstituted analog 9-phenyl-9H-fluorene (CAS 789-24-2), 9-(4-methylphenyl)-9H-fluorene possesses a higher molecular weight and increased lipophilicity due to the para-methyl substituent. This substitution increases molecular weight by approximately 14.0 g/mol (256.3 vs. 242.3 g/mol) and elevates the computed LogP value [1][2]. These differences directly impact solubility parameters critical for solution-processed organic electronics and vapor deposition characteristics [3].
| Evidence Dimension | Molecular Weight and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Molecular Weight: 256.3 g/mol; XLogP3-AA: 5.4 [1] |
| Comparator Or Baseline | 9-Phenyl-9H-fluorene: Molecular Weight 242.3 g/mol; estimated LogP ~5.2 [2] |
| Quantified Difference | ΔMW = +14.0 g/mol (+5.8%); ΔLogP ≈ +0.2 |
| Conditions | Computed physicochemical properties per PubChem 2025.09.15 release [1][2] |
Why This Matters
Higher molecular weight and LogP affect solubility in organic solvents and thermal evaporation parameters, directly influencing processing conditions for solution-cast vs. vacuum-deposited OLED layers.
- [1] PubChem. 9-(4-Methylphenyl)-9H-fluorene. Compound Summary CID 28924. National Center for Biotechnology Information. View Source
- [2] PubChem. 9-Phenyl-9H-fluorene. Compound Summary CID 70352. National Center for Biotechnology Information. View Source
- [3] Tavgeniene, D., Krucaite, G., et al. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications. Molecules, 2024, 29(20), 4918. View Source
